molecular formula C18H18ClN5O B2969906 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938006-75-8

1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

货号: B2969906
CAS 编号: 938006-75-8
分子量: 355.83
InChI 键: NOUMMINTEFIHRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a pyrazolopyridine derivative with a molecular formula of C₁₈H₁₆ClN₃O₂ and a molecular weight of 341.80 g/mol (CAS: 937598-70-4) . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorobenzyl group at position 1, a cyclopropyl group at position 6, a methyl group at position 3, and a carbohydrazide moiety at position 2.

属性

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-10-16-14(18(25)22-20)8-15(12-4-5-12)21-17(16)24(23-10)9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9,20H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUMMINTEFIHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of the chlorobenzyl group: This can be achieved through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazolopyridine intermediate.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carbohydrazide formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反应分析

Types of Reactions

1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

科学研究应用

作用机制

The mechanism of action of 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes, ultimately leading to the desired therapeutic effect. The exact molecular pathways involved may vary depending on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyrazolopyridine derivatives, focusing on structural variations and reported biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference CAS/Study
1-(4-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide C₁₈H₁₆ClN₃O₂ 4-Cl-benzyl, cyclopropyl, methyl, carbohydrazide Antimalarial candidate (ABCI3 inhibition) 937598-70-4
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₈H₁₆ClN₃O₂ 2-Cl-benzyl, cyclopropyl, methyl, carboxylic acid Not explicitly reported 12556809 (ChemSpider)
1-(tert-Butyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₅H₁₈N₃O₂ tert-butyl, cyclopropyl, methyl, carboxylic acid Antimalarial (ABCI3-targeting activity) 274.2 [M+H]+ (LC-MS)
1-[(4-Fluorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₄FN₃O₂ 4-F-benzyl, cyclopropyl, methyl, carboxylic acid Purity analysis (95%) 937598-64-6
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide C₂₁H₁₈N₄O₂ Diphenyl, methyl, acetylated carbohydrazide Anti-inflammatory/analgesic activity Not specified
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₁₄H₁₆N₄O Ethyl, dimethyl, carboxamide Kinase inhibition 1005612-70-3

Key Findings from Comparative Analysis

Impact of Benzyl Substituent Position

  • The 4-chlorobenzyl group in the target compound distinguishes it from the 2-chlorobenzyl isomer (). Positional isomerism can significantly alter receptor binding; for example, 4-substituted benzyl groups often enhance steric complementarity in enzyme active sites compared to 2-substituted analogs .

Carboxylic Acid vs. Carbohydrazide Moieties

  • This modification is critical for antimalarial activity, as carbohydrazides in pyrazolopyridines have shown enhanced interaction with the Plasmodium falciparum ABCI3 transporter .

Cyclopropyl and Methyl Substituents

  • The cyclopropyl group at position 6 contributes to metabolic stability by resisting oxidative degradation, a feature shared with the tert-butyl analog in . However, the tert-butyl group’s bulkiness may reduce membrane permeability compared to cyclopropyl .
  • The methyl group at position 3 is conserved across most analogs, suggesting its role in maintaining planar geometry for π-π stacking interactions .

生物活性

1-(4-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. The unique structural features of this compound contribute to its pharmacological potential, including interactions with various biological targets. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is C18H16ClN3O2C_{18}H_{16}ClN_3O_2, with a molecular weight of approximately 341.79 g/mol. Its structure features a bicyclic system that combines pyrazole and pyridine rings, along with a chlorobenzyl group and a cyclopropyl moiety, enhancing its biological activity profile.

Structural Characteristics

FeatureDescription
Molecular FormulaC18H16ClN3O2
Molecular Weight341.79 g/mol
Key Functional GroupsChlorobenzyl, Cyclopropyl

Pharmacological Potential

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a wide range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds have demonstrated potent inhibitory effects against Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation .
  • Antidiabetic Effects : Certain derivatives have been evaluated for their ability to enhance insulin sensitivity in adipocytes. The presence of specific substituents significantly influences their effectiveness .
  • Antiviral Properties : Research has indicated moderate antiviral activity against HIV-1 replication in some derivatives .

The mechanisms through which 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide exerts its effects include:

  • Kinase Inhibition : The compound has been shown to selectively inhibit certain isoforms of PI3-kinase, which plays a role in various cellular processes including growth and survival .
  • Receptor Binding : Interaction studies have revealed significant binding affinities to various biological receptors, suggesting potential therapeutic applications in treating diseases related to the nervous and immune systems .

Antitumor Efficacy

In a study assessing the cytotoxicity of related compounds against different cancer cell lines, it was found that certain pyrazolo[3,4-b]pyridines exhibited significant cytotoxic effects on ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer treatments.

Insulin Sensitivity Enhancement

Another investigation focused on the insulin-sensitizing effects of pyrazolo[3,4-b]pyridine derivatives demonstrated that specific structural modifications could enhance their efficacy in promoting glucose incorporation into lipids in mouse adipocytes . This finding highlights the potential for these compounds in managing diabetes.

Summary of Findings

The biological activity of 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is characterized by its diverse pharmacological properties. Its unique structure allows for significant interactions with biological targets that can lead to therapeutic applications across various diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorPotent inhibition of Class I PI3K isoforms
AntidiabeticEnhanced insulin sensitivity
AntiviralModerate activity against HIV-1

常见问题

Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, and what are their critical reaction conditions?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine derivatives. For example, intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile can undergo cyclocondensation with hydrazides or hydrazine derivatives under reflux in ethanol or DMF. Key steps include the introduction of the 4-chlorobenzyl group via nucleophilic substitution and cyclopropyl incorporation using cyclopropanecarboxylic acid derivatives. Catalysts such as Pd or Cu are often employed for cross-coupling reactions, and spectral analysis (NMR, MS) is critical for structural validation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical methods :

  • 1H/13C NMR : Assign peaks for the pyrazolo-pyridine core, chlorobenzyl protons (δ ~4.8 ppm for CH2), and cyclopropyl groups (δ ~1.2–1.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks should align with the molecular weight (e.g., [M+H]+ at m/z ~395).
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated in related pyrazolo-pyridine structures .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous pyrazolo[3,4-b]pyridine derivatives exhibit antimicrobial activity (e.g., against S. aureus and C. albicans) and enzyme inhibition (e.g., protein kinases). Standard assays include broth microdilution for MIC determination and enzyme-linked assays using ATP-competitive inhibitors. Reference drugs like streptomycin/clotrimazole are used for comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding.
  • Scaffold hybridization : Fuse the pyrazolo-pyridine core with triazole or oxadiazole rings to enhance hydrogen bonding.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with targets like kinase ATP-binding pockets .

Q. What methodologies resolve contradictions in biological activity data between analogous compounds?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular permeability. Mitigation steps:

  • Dose-response curves : Confirm activity across concentrations (e.g., 0.1–100 µM).
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations.
  • Orthogonal assays : Validate enzyme inhibition with fluorescence polarization or SPR-based binding assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (target <5), aqueous solubility (ESOL LogS > -4), and CYP450 inhibition risks.
  • Molecular dynamics simulations : Evaluate binding stability (RMSD <2 Å) to prioritize derivatives with prolonged target residence .

Q. What strategies improve synthetic yield during scale-up?

  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency.
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of the carbohydrazide group).
  • Design of Experiments (DoE) : Statistically optimize temperature, catalyst loading, and stoichiometry .

Q. How are in vivo studies designed to evaluate toxicity and efficacy?

  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability (plasma LC-MS) and acute toxicity (LD50).
  • Biomarker analysis : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in serum.
  • Histopathology : Examine target tissues (e.g., liver, kidneys) for lesions or inflammation .

Tables for Key Data

Table 1: Spectral Data for Structural Validation

Technique Key Peaks/Features
1H NMR δ 4.8 ppm (CH2 of chlorobenzyl), δ 1.2–1.5 ppm (cyclopropyl CH2)
13C NMR δ 160–165 ppm (carbohydrazide C=O), δ 120–130 ppm (pyridine C)
MS (ESI+) [M+H]+ at m/z 395.1, [M+Na]+ at m/z 417.1

Table 2: Comparative Bioactivity of Analogous Compounds

Compound Target IC50 (µM) Reference
6-Cyclopropyl analogKinase X0.12
4-Chlorobenzyl analogC. albicans8.5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。